molecular formula C25H25N3O6 B1580624 Z-Gly-Pro-AMC CAS No. 68542-93-8

Z-Gly-Pro-AMC

Cat. No.: B1580624
CAS No.: 68542-93-8
M. Wt: 463.5 g/mol
InChI Key: YWOXKKRKNGWXEG-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-AMC involves the coupling of Z-Glycyl-L-proline with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Pro-AMC primarily undergoes hydrolysis reactions. When exposed to prolyl endopeptidase, the compound is cleaved to release 7-amido-4-methylcoumarin, which is highly fluorescent .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin .

Scientific Research Applications

Z-Gly-Pro-AMC is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the detection and quantification of prolyl endopeptidase activity. This makes it valuable in studies related to enzyme kinetics, inhibitor screening, and drug discovery .

In medicine, this compound is used to study diseases associated with abnormal prolyl endopeptidase activity, such as neurodegenerative disorders. In industry, it is employed in the development of diagnostic assays and high-throughput screening methods .

Mechanism of Action

Z-Gly-Pro-AMC exerts its effects through enzymatic hydrolysis. Prolyl endopeptidase specifically targets the peptide bond between glycine and proline, cleaving the compound to release 7-amido-4-methylcoumarin. This reaction results in a significant increase in fluorescence, which can be measured to determine enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Z-Gly-Pro-Arg-AMC hydrochloride
  • Z-Gly-Pro-AMC hydrochloride

Uniqueness

This compound is unique due to its high specificity for prolyl endopeptidase and its ability to produce a highly fluorescent product upon hydrolysis. This makes it an excellent choice for sensitive and accurate detection of enzyme activity compared to other similar compounds .

Properties

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOXKKRKNGWXEG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218662
Record name N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68542-93-8
Record name N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068542938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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